
1-(2-Bromo-3-chloropyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-chloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(2-Bromo-3-chloropyridin-4-yl)ethanone is primarily explored for its pharmacological properties. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, positions it as a valuable compound in drug metabolism studies. The inhibition of these enzymes can affect the pharmacokinetics of various drugs, making this compound crucial in optimizing drug design.
Case Study: Cytochrome P450 Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of CYP1A2, which is involved in the metabolism of many therapeutic agents. This interaction suggests that the compound could be utilized to enhance the efficacy and safety profiles of co-administered medications by modulating their metabolic pathways .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against antibiotic-resistant strains.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the minimum inhibitory concentrations (MIC) required to inhibit the growth of selected bacterial strains, highlighting the compound's potential as an antimicrobial agent .
Anticancer Properties
The compound has shown promise in anticancer research, particularly in modulating key signaling pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Case Study: CDK Inhibition
In vitro studies revealed that derivatives of this compound could effectively reduce tumor growth in various cancer models by inhibiting CDK activity. This mechanism underlines its potential as a therapeutic agent for cancer treatment .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving halogenated pyridine derivatives. The unique structure allows for further modifications, leading to a range of derivatives with enhanced biological activities.
Synthetic Routes
Common synthetic methods include:
- Nucleophilic Substitution : Replacing halogen atoms with functional groups such as amines or thiols.
- Coupling Reactions : Employing palladium-catalyzed reactions to form complex organic molecules.
These synthetic strategies facilitate the exploration of new derivatives that may exhibit improved pharmacological properties .
Material Science Applications
Beyond medicinal chemistry, this compound is also being investigated for applications in material science due to its unique electronic properties. Its derivatives may serve as intermediates in the development of novel materials with specific functionalities.
Eigenschaften
IUPAC Name |
1-(2-bromo-3-chloropyridin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPUSLAZBELHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.